Cas no 129488-34-2 (4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate)

4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate structure
129488-34-2 structure
Nome do Produto:4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate
N.o CAS:129488-34-2
MF:C13H13NO5
MW:263.246023893356
CID:836912
PubChem ID:14989753

4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Propriedades químicas e físicas

Nomes e Identificadores

    • 4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate
    • 3,4-DIACETOXYCINNAMAMIDE
    • 4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]-1,2-phenylene diacetate
    • [ "" ]
    • 3-[3,4-Bis(acetyloxy)phenyl]-2-propenamide
    • AKOS015999049
    • 2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-
    • 129488-34-2
    • [2-acetyloxy-4-[(E)-3-amino-3-oxoprop-1-enyl]phenyl] acetate
    • 2-Propenamide, 3-[3,4-bis(acetyloxy)phenyl]-
    • FS-10288
    • Inchi: InChI=1S/C13H13NO5/c1-8(15)18-11-5-3-10(4-6-13(14)17)7-12(11)19-9(2)16/h3-7H,1-2H3,(H2,14,17)/b6-4+
    • Chave InChI: DUWHMOBTGPUYEL-GQCTYLIASA-N
    • SMILES: CC(OC1=C(OC(C)=O)C=C(/C=C/C(N)=O)C=C1)=O

Propriedades Computadas

  • Massa Exacta: 263.07900
  • Massa monoisotópica: 263.07937252g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 6
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 6
  • Complexidade: 391
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 1
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 95.7Ų
  • XLogP3: 0.7

Propriedades Experimentais

  • Cor/Forma: Powder
  • Densidade: 1.3±0.1 g/cm3
  • Ponto de ebulição: 497.3±45.0 °C at 760 mmHg
  • Ponto de Flash: 262.0±25.0 °C
  • PSA: 95.69000
  • LogP: 1.73600
  • Pressão de vapor: 0.0±1.3 mmHg at 25°C

4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Informações de segurança

4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Dados aduaneiros

  • CÓDIGO SH:2924299090
  • Dados aduaneiros:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(3-Amino-3-oxoprop-1-en-1-yl)-1,2-phenylene diacetate Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1087464-5mg
2-Propenamide,3-[3,4-bis(acetyloxy)phenyl]-
129488-34-2 98%
5mg
¥2029.00 2024-08-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2873-1 mg
3,4-Diacetoxycinnamamide
129488-34-2
1mg
¥1795.00 2022-03-01
TargetMol Chemicals
TN2873-1 mL * 10 mM (in DMSO)
3,4-Diacetoxycinnamamide
129488-34-2 98%
1 mL * 10 mM (in DMSO)
¥ 2480 2023-09-15
TargetMol Chemicals
TN2873-1 ml * 10 mm
3,4-Diacetoxycinnamamide
129488-34-2
1 ml * 10 mm
¥ 2480 2024-07-24
TargetMol Chemicals
TN2873-5mg
3,4-Diacetoxycinnamamide
129488-34-2
5mg
¥ 2380 2024-07-20
Alichem
A019149887-10mg
3,4-Diacetoxycinnamamide
129488-34-2 95%
10mg
1,581.00 USD 2021-06-15
TargetMol Chemicals
TN2873-5 mg
3,4-Diacetoxycinnamamide
129488-34-2 98%
5mg
¥ 2,380 2023-07-11
A2B Chem LLC
AA45387-5mg
3,4-Diacetoxycinnamamide
129488-34-2 98.0%
5mg
$427.00 2024-04-20
TargetMol Chemicals
TN2873-5mg
3,4-Diacetoxycinnamamide
129488-34-2
5mg
¥ 2380 2024-07-24
TargetMol Chemicals
TN2873-1 ml * 10 mm
3,4-Diacetoxycinnamamide
129488-34-2
1 ml * 10 mm
¥ 2480 2024-07-20
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